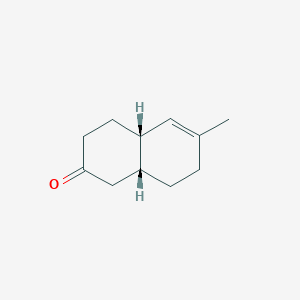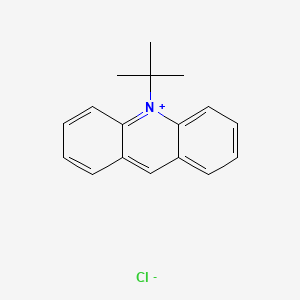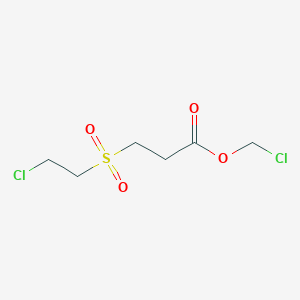
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is a chemical compound known for its unique structure and reactivity It is an ester derivative, featuring both chloromethyl and chloroethanesulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate typically involves the esterification of 3-(2-chloroethanesulfonyl)propanoic acid with chloromethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(2-chloroethanesulfonyl)propanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, 3-(2-chloroethanesulfonyl)propanoic acid, and various oxidized compounds depending on the specific reaction conditions.
科学研究应用
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloroethanesulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
相似化合物的比较
Similar Compounds
- Chloromethyl 3-(2-chloroethanesulfonyl)butanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)pentanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)hexanoate
Uniqueness
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a balanced reactivity profile, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
61515-39-7 |
|---|---|
分子式 |
C6H10Cl2O4S |
分子量 |
249.11 g/mol |
IUPAC 名称 |
chloromethyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H10Cl2O4S/c7-2-4-13(10,11)3-1-6(9)12-5-8/h1-5H2 |
InChI 键 |
CYQZTASIAPPJDF-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)CCCl)C(=O)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


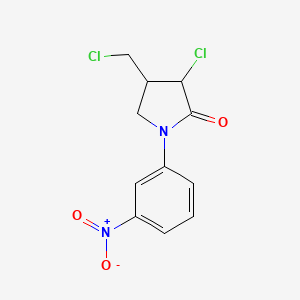
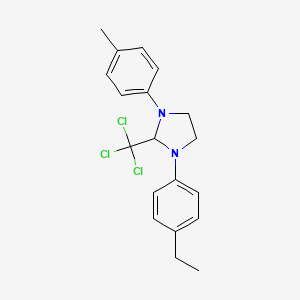
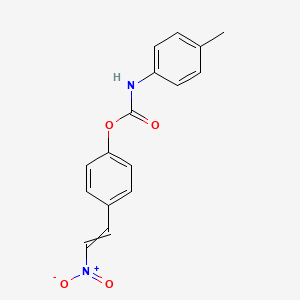
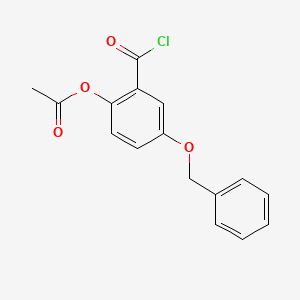
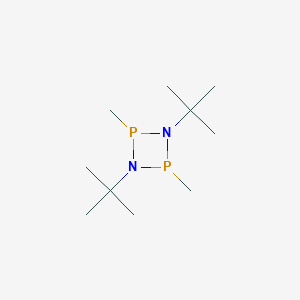
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
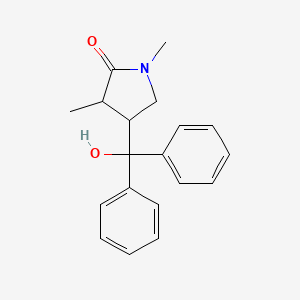


![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

